molecular formula C10H13O5P B083071 Dimethoxyphosphoryl-(4-methoxyphenyl)methanone CAS No. 10570-48-6

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone

Cat. No.: B083071
CAS No.: 10570-48-6
M. Wt: 244.18 g/mol
InChI Key: TYYKVIUTXZKDQU-UHFFFAOYSA-N
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Description

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone, also known as dimethyl (4-methoxybenzoyl)phosphonate, is a chemical compound with the molecular formula C10H13O5P and a molecular weight of 244.18 g/mol. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phosphoryl group. It is a useful research chemical with applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Properties

IUPAC Name

dimethoxyphosphoryl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYKVIUTXZKDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305192
Record name Dimethyl (4-methoxybenzoyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10570-48-6
Record name NSC169641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl (4-methoxybenzoyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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